N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide
Description
N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-11-4-3-5-12(9-11)22(19,20)17-10-6-7-13-14(8-10)16-18-15-13/h3-9,17H,2H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRQKVBGEKMNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2H-benzotriazole with 3-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates, yield, and purity of the final product.
Chemical Reactions Analysis
N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit metal-catalyzed oxidation processes. The sulfonamide moiety can interact with biological targets, such as enzymes or receptors, leading to modulation of their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
N-(2H-benzotriazol-5-yl)-3-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide: This compound has a chloro and methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
N-(2H-benzotriazol-5-yl)hexanamide: This compound has a hexanamide group instead of a benzenesulfonamide moiety, which can influence its solubility and interaction with biological targets.
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide:
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